Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20156873
InChI: InChI=1S/C16H22N2O2/c1-2-20-15(19)18-14-11-16(7-9-17-10-8-16)13-6-4-3-5-12(13)14/h3-6,14,17H,2,7-11H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate

CAS No.:

Cat. No.: VC20156873

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate -

Specification

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name ethyl N-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylcarbamate
Standard InChI InChI=1S/C16H22N2O2/c1-2-20-15(19)18-14-11-16(7-9-17-10-8-16)13-6-4-3-5-12(13)14/h3-6,14,17H,2,7-11H2,1H3,(H,18,19)
Standard InChI Key QNKSXTJRBFMXGS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1CC2(CCNCC2)C3=CC=CC=C13

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s defining feature is its spirocyclic scaffold, which fuses a 1,2-dihydroindene moiety with a piperidine ring via a shared spiro carbon atom. This configuration imposes significant three-dimensional rigidity, a property often leveraged in drug design to enhance target binding specificity. The carbamate group (–OCONH–), attached to the indene component, introduces hydrogen-bonding capacity and modulates electronic distribution.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O₂
Molecular Weight274.36 g/mol
IUPAC Nameethyl N-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylcarbamate
Canonical SMILESCCOC(=O)NC1CC2(CCNCC2)C3=CC=CC=C13
Topological Polar Surface Area41.6 Ų

Synthetic Methodologies

Key Reaction Steps

Synthesis typically proceeds through a multi-step sequence:

  • Spirocyclic Core Formation: Cyclocondensation of a substituted indene precursor with a piperidine derivative under basic conditions.

  • Carbamate Installation: Reaction of the spirocyclic amine with ethyl chloroformate in the presence of a base like triethylamine.

  • Purification: Chromatographic separation to isolate the target compound from regioisomers or byproducts.

Industrial Scalability Challenges

Large-scale production faces hurdles in:

  • Yield Optimization: The steric demands of the spiro system often limit reaction efficiency.

  • Solubility Management: The compound’s lipophilic nature (LogP ≈ 2.23) complicates aqueous workup steps.

  • Enantioselectivity: Achieving stereochemical purity without costly chiral reagents remains unresolved.

Biological Activity and Mechanisms

Hypothesized Target Engagement

Molecular modeling predicts strong affinity for:

  • Serine/Threonine Kinases: The carbamate’s carbonyl may mimic ATP’s phosphate groups.

  • GPCRs: The piperidine nitrogen could protonate to interact with aspartate residues in amine receptors.

Metabolic Considerations

Research Challenges and Future Directions

Critical Knowledge Gaps

  • Pharmacokinetic Profiles: No data exist on oral bioavailability or tissue distribution.

  • Toxicological Screening: Carbamate toxicity risks (e.g., acetylcholinesterase inhibition) remain unassessed.

Synthetic Innovations Needed

  • Flow Chemistry Approaches: To enhance spirocyclization yields through precise residence time control.

  • Biocatalytic Routes: Enzymatic resolution of enantiomers using lipases or esterases.

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